molecular formula C21H25F2N3O2 B2432519 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide CAS No. 946340-44-9

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide

Cat. No. B2432519
CAS RN: 946340-44-9
M. Wt: 389.447
InChI Key: AOVRCLPAXHWHFP-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide, commonly referred to as DMF-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF-DMA is a small molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Scientific Research Applications

Synthesis Techniques and Reactions

A novel procedure involving COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] demonstrates the one-pot coupling of carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET), providing insights into amide bond formation and carbonyl reactivity which could be applicable to the synthesis of compounds like N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide (Withey & Bajic, 2015).

Catalysis and Microwave-Assisted Synthesis

Montmorillonite K-10's role in acid catalysis under microwave heating for the synthesis of thiobenzamides, including morpholin-4-yl (phenyl) methanethione, suggests a framework for exploring catalytic conditions beneficial to the synthesis of related compounds, potentially including this compound derivatives (Agnimonhan et al., 2014).

Photochemical Properties

The study of photophysical properties of borondipyrromethene analogues, including derivatives with tertiary amine groups such as morpholino, provides a basis for understanding the fluorescence behavior of complex molecules. This could extend to the fluorescence properties of this compound, given its structural similarities (Qin et al., 2005).

Biological Activities and Applications

The synthesis and larvicidal activity of pyrimidine linked with morpholinophenyl derivatives suggest a potential avenue for exploring the biological activities of this compound. The structural similarities could indicate potential biological applications in areas such as antimicrobial or antifungal treatments (Gorle et al., 2016).

Antimicrobial and Hemolytic Activities

The synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides reveal antimicrobial and hemolytic activities, providing a framework for assessing the potential antimicrobial properties of this compound and related compounds (Gul et al., 2017).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O2/c1-25(2)16-8-6-15(7-9-16)19(26-10-12-28-13-11-26)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVRCLPAXHWHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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